3,3,5,5-Tetramethylpiperidine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

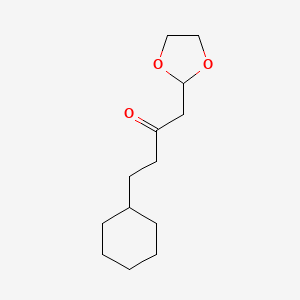

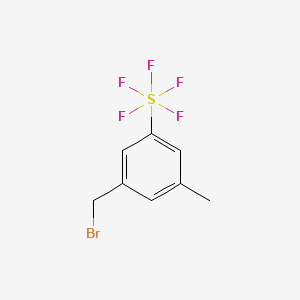

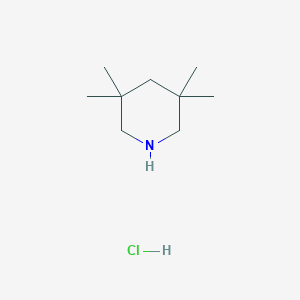

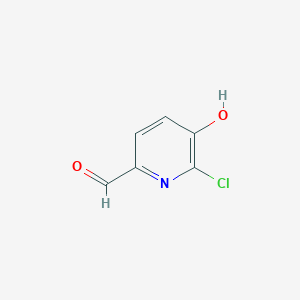

3,3,5,5-Tetramethylpiperidine hydrochloride (TMPC-HCl) is an organic compound used in a variety of applications, including drug synthesis, lab experiments, and research applications. It is an alkyl-substituted piperidine, meaning it has a nitrogen atom surrounded by four methyl groups and a hydrogen atom. TMPC-HCl is a colorless, water-soluble solid and is used as a starting material in organic synthesis. It is also used as a reagent in a variety of reactions, such as the Hofmann rearrangement and the Ullmann reaction.

科学的研究の応用

Spin-label Studies in Biological Membranes

The spin-label 2,2,6,6,-tetramethylpiperidine-l-oxyl (TEMPO), a derivative of tetramethylpiperidine, has been used in studies exploring the structure of biological membranes in nerve and muscle cells. This approach has provided insights into the low-viscosity, liquid-like hydrophobic regions of these membranes (Hubbell & Mcconnell, 1968).

Mass Spectrometry of Tetramethylpiperidine Derivatives

Research has been conducted on the stability and fragmentation patterns of tetramethylpiperidine and its derivatives, revealing important information on the molecular ion stability affected by the presence of methyl substituents and various groups, such as NH2 and β-aminoethyl (Rozynov et al., 1978).

Catalysis in Chemical Synthesis

2,2,6,6-Tetramethylpiperidine has been used as a catalyst in the ortho-selective chlorination of phenols, displaying higher selectivity and efficiency compared to primary and secondary amine catalysts (Saper & Snider, 2014).

Photolysis of Hindered N-Chloroamines

Research involving the photolysis of hindered N-Chloroamines like 1-chloro-2,2,6,6-tetramethylpiperidine in benzene solutions has contributed to the understanding of amino radicals and their reactions with oxygen, leading to the formation of stable nitroxide radicals (Toda et al., 1972).

Drug Delivery and Wound Healing Applications

The creation of pH/near-infrared-responsive hydrogels for on-demand drug delivery and wound healing uses cellulose nanofibrils produced by TEMPO-mediated oxidation. This innovative approach shows promise for new drug delivery vehicles and wound healing methods (Liu et al., 2018).

Spin Trap for Biological and Chemical Studies

The synthesis of 3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperdine-1-oxyl radical, a derivative of tetramethylpiperidine, has been found useful as a convenient acylating spin trap in various biological and chemical studies (Zhukova et al., 1992).

特性

IUPAC Name |

3,3,5,5-tetramethylpiperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)5-9(3,4)7-10-6-8;/h10H,5-7H2,1-4H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNHKBJBPFJEWAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CNC1)(C)C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,5,5-Tetramethylpiperidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[6-(Oxan-4-ylamino)imidazo[1,2-b]pyridazin-3-yl]phenyl]methanol](/img/structure/B1428416.png)

![7-Chlorobenzo[d]isoxazol-3-amine](/img/structure/B1428426.png)

![5,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B1428432.png)